1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate
Overview
Description
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate is a chemical compound that features a naphthalene ring attached to a propanol backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate typically involves the reaction of naphthalene-2-ol with 3-chloropropan-1-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-(naphthalen-1-yloxy)-propan-2-ol hydrochloride
- 1-Amino-3-(naphthalen-1-yloxy)-propan-2-ol hydrochloride
- 1-Amino-3-(naphthalen-2-yloxy)-butan-2-ol hydrochloride
Uniqueness
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate is unique due to its specific substitution pattern on the naphthalene ring and the presence of both amino and hydroxyl groups
Properties
IUPAC Name |
1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH.H2O/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13;;/h1-7,12,15H,8-9,14H2;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOVRQWBHZQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CN)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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